The synthesis of rac Metoprolol-d7 typically involves several key steps to introduce deuterium into the molecular structure while forming the requisite phenoxypropanol framework.
For industrial applications, scaling up laboratory methods is essential. Techniques such as continuous flow reactors can be employed to maintain consistent reaction conditions and improve efficiency. Purification methods like chromatography or crystallization are crucial for isolating the desired product from by-products.
The molecular structure of rac Metoprolol-d7 features a complex arrangement that includes a propanolamine backbone with a phenoxy group. The incorporation of deuterium alters its physical properties compared to non-deuterated Metoprolol.
rac Metoprolol-d7 can participate in various chemical reactions typical for beta-blockers and related compounds:
The mechanism by which rac Metoprolol-d7 exerts its pharmacological effects is primarily through its interaction with beta-adrenergic receptors:
The incorporation of deuterium may affect binding affinity and metabolic stability:
rac Metoprolol-d7 exhibits distinct physical and chemical properties influenced by its molecular structure and isotopic labeling:
The compound's solubility in various solvents and its stability under different conditions are critical for its application in research and pharmaceuticals.
rac Metoprolol-d7 is utilized primarily in scientific research settings:
rac Metoprolol-d7 is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. This nomenclature precisely defines its chemical structure and deuteration pattern. The prefix "rac" explicitly denotes the racemic nature of the compound, indicating an equimolar mixture of both enantiomers. The base compound (non-deuterated metoprolol) is classified as a selective β₁-adrenergic receptor antagonist with the chemical scaffold of an aryloxyaminopropanol, characterized by a phenoxypropanolamine backbone with a para-(2-methoxyethyl) substituent on the aromatic ring [1] [9].
The compound carries multiple registry identifiers: CAS 959787-96-3 for the deuterated form and CAS 51384-51-1 for the non-deuterated counterpart. Alternative designations include rac-Metoprolol-d7 and metoprolol heptadeuterio, reflecting its isotopic composition. The "d7" suffix explicitly indicates the incorporation of seven deuterium atoms, distinguishing it from other isotopologs [2] [5] [9].
Table 1: Systematic Nomenclature and Identifiers
Classification Type | Designation |
---|---|
IUPAC Name | 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Racemic Designation | rac-Metoprolol-d7 |
CAS Number (Labelled) | 959787-96-3 |
CAS Number (Unlabelled) | 51384-51-1 |
Molecular Category | Deuterated aryloxyaminopropanol β-adrenergic antagonist |
The deuterium labeling in rac Metoprolol-d7 occurs exclusively at the isopropylamino moiety, specifically at the C₁ and C₃ methyl groups of the propan-2-yl substituent. This results in the heptadeuterated configuration – CD₃-CD(ND)-CD₃ – where all seven hydrogen atoms (three per methyl group and one methine hydrogen) are replaced by deuterium atoms (²H or D). This specific substitution pattern is confirmed by the molecular formula C₁₅H₁₈D₇NO₃, which accounts for the retention of eighteen hydrogen atoms alongside seven deuterium atoms in the structure [1] [5] [9].
The deuteration strategy focuses on metabolically stable positions to preserve the compound's receptor binding affinity while altering its pharmacokinetic properties. The isopropyl group was selected because it does not participate directly in the pharmacophoric interaction with the β₁-adrenergic receptor, which primarily involves the protonated amine, secondary alcohol, and aromatic ring system. Consequently, the deuterium substitution exerts minimal influence on the compound's intrinsic pharmacological activity while significantly modifying its metabolic stability [6] [9].
Table 2: Deuterium Substitution Pattern in rac Metoprolol-d7
Molecular Region | Specific Position | Hydrogen Atoms Replaced | Deuterated Substituent |
---|---|---|---|
Isopropylamino Group | C₁ Methyl | 3 × H | CD₃ |
C₂ Methine | 1 × H | CD | |
C₃ Methyl | 3 × H | CD₃ | |
Phenoxypropanol Core | All positions | 0 | Unmodified |
Methoxyethyl Side Chain | All positions | 0 | Unmodified |
The isotopic substitution in rac Metoprolol-d7 induces measurable changes in its molecular mass while preserving its elemental composition of carbon, hydrogen, nitrogen, and oxygen atoms. The non-deuterated metoprolol base has the molecular formula C₁₅H₂₅NO₃ and a molecular weight of 267.36 g/mol. In contrast, rac Metoprolol-d7 exhibits the molecular formula C₁₅H₁₈D₇NO₃, resulting in a molecular weight of 274.41 g/mol – an increase of 7.05 g/mol [1] [5] [9].
This +7 Da mass shift is directly attributable to the replacement of seven protium atoms (¹H, atomic mass ≈1.0078 Da) with deuterium atoms (²H, atomic mass ≈2.0141 Da). The mass difference is readily detectable via mass spectrometry, where rac Metoprolol-d7 displays a characteristic [M+H]⁺ peak at m/z 275.22 compared to the non-deuterated metoprolol peak at m/z 268.17. This significant mass difference enables unambiguous distinction in analytical applications [3] [9].
Commercial preparations typically specify high isotopic purity, generally >95% (commonly ≥98% as noted in certain sources), ensuring minimal protium contamination at the labeled positions. This high isotopic enrichment is critical for its application as an internal standard in mass spectrometry, where even minor impurities could compromise quantitative accuracy. The hydrochloride salt form (metoprolol-d7 hydrochloride, CAS 1219798-61-4) has a molecular weight of 310.87 g/mol due to the addition of HCl [5] [6] [9].
Table 3: Molecular Comparison of Deuterated vs. Non-deuterated Metoprolol
Property | Non-deuterated Metoprolol | rac Metoprolol-d7 | Difference |
---|---|---|---|
Molecular Formula | C₁₅H₂₅NO₃ | C₁₅H₁₈D₇NO₃ | +7 Deuterium, -7 Protium |
Molecular Weight (g/mol) | 267.36 | 274.41 | +7.05 |
Accurate Mass ([M+H]⁺) | 268.1913 | 275.2274 | +7.0361 |
Hydrochloride Salt Weight | 303.82 | 310.87 | +7.05 |
Characteristic MS Peak ([M+H]⁺) | m/z 268.17 | m/z 275.22 | Δ +7 Da |
rac Metoprolol-d7 exists as a racemic mixture, containing equimolar quantities of both (R)- and (S)-enantiomers. This mirrors the stereochemical composition of conventional non-deuterated metoprolol formulations. The chiral center resides at the C₂ carbon of the propanolamine chain (specifically, the carbon bearing the hydroxyl group). The (S)-(−)-enantiomer possesses significantly higher β₁-adrenergic receptor binding affinity (approximately 500-fold) compared to the (R)-(+)-enantiomer, a consequence of stereospecific interactions with the receptor's asymmetric binding pocket [3] [7] [8].
The deuterium substitution at the isopropylamino group does not directly alter the stereogenic center's configuration or the inherent stereoselectivity in receptor binding. However, isotopic substitution can potentially induce subtle differences in pharmacokinetic stereoselectivity due to isotope effects on metabolism. The primary metabolic pathways of metoprolol (α-hydroxylation, O-demethylation, N-dealkylation) are mediated predominantly by cytochrome P450 2D6 (CYP2D6), an enzyme known to exhibit stereoselectivity. The (R)-enantiomer is metabolized faster than the (S)-enantiomer in non-deuterated metoprolol. Deuterium substitution at the N-isopropyl group could potentially slow N-dealkylation (a minor pathway) via the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) resists oxidative cleavage. This could theoretically alter the enantiomeric ratio (S/R) in plasma over time compared to non-deuterated metoprolol, though the core stereochemical properties remain unchanged [3] [6] [8].
The racemic nature necessitates chiral analytical methods (e.g., chiral HPLC or LC-MS/MS using chiral stationary phases like Lux Amylose-2) for resolving the enantiomers in biological matrices if stereospecific quantification is required. The deuterated analog serves effectively as an internal standard for both enantiomers in non-chiral assays but requires enantiomerically resolved deuterated standards or separate validation for stereospecific assays [3].
Table 4: Stereochemical Properties of rac Metoprolol-d7 Enantiomers
Enantiomer | Absolute Configuration | Relative β₁-Blocking Potency | Primary Metabolic Pathways | Potential Deuterium Isotope Effect |
---|---|---|---|---|
(S)-(−)-metoprolol-d7 | (S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propan-2-ol | High (Eutomer) | CYP2D6 mediated α-hydroxylation (stereoselective) | Minimal impact expected on major pathways (α-hydroxylation) |
(R)-(+)-metoprolol-d7 | (R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propan-2-ol | Low (Distomer) | Faster CYP2D6 mediated metabolism (N-dealkylation possible minor pathway) | Possible KIE slowing N-dealkylation if involved, potentially altering S/R ratio over time |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9